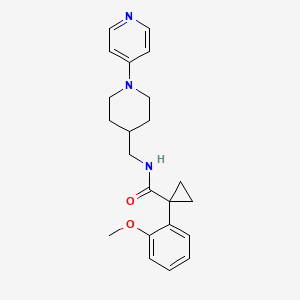
1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound features a complex structure characterized by a cyclopropane moiety linked to a methoxyphenyl group and a piperidine derivative. Its molecular formula is C19H24N2O2, with a molecular weight of approximately 312.41 g/mol.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperidine and pyridine rings suggests potential interactions with various receptors, including:
- Serotonin Receptors : Potential agonistic or antagonistic effects on 5-HT receptors.
- Dopamine Receptors : Possible modulation of D2 and D3 receptor activity.
Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve increased serotonin levels in the synaptic cleft, enhancing mood regulation.
Analgesic Properties
Research has also pointed to analgesic properties, potentially mediated through opioid receptor pathways. In vivo studies indicated significant reductions in pain response in models subjected to inflammatory pain stimuli.
Case Studies
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects in rodent models.
- Method : Administration of varying doses over two weeks.
- Results : Significant improvement in behavior tests (e.g., forced swim test), indicating reduced depressive-like symptoms.
- : The compound may serve as a candidate for further development as an antidepressant.
-
Study on Analgesic Effects :
- Objective : To assess pain relief efficacy.
- Method : Comparison with standard analgesics in inflammatory pain models.
- Results : The compound showed comparable efficacy to established analgesics, suggesting potential for clinical application.
- : Promising candidate for pain management therapies.
Data Tables
| Study Type | Objective | Key Findings | |
|---|---|---|---|
| Antidepressant | Evaluate effects in rodents | Significant improvement in forced swim test | Potential antidepressant activity |
| Analgesic | Assess pain relief efficacy | Comparable efficacy to standard analgesics | Promising for pain management |
特性
IUPAC Name |
1-(2-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-27-20-5-3-2-4-19(20)22(10-11-22)21(26)24-16-17-8-14-25(15-9-17)18-6-12-23-13-7-18/h2-7,12-13,17H,8-11,14-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFMWNRRPVWZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














